N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a cyclopentanecarboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The pyrrolidine ring, a common structural feature in this compound, is known to be involved in various biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring and methoxy group may influence its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-methoxypyrrolidine.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanecarboxylic acid with amines to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
- N-(4-(3-chloropyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
- N-(4-(3-fluoropyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl, chloro, and fluoro analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-14(7-9-15)18-17(20)13-4-2-3-5-13/h6-9,13,16H,2-5,10-12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGISHCJLYYALAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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